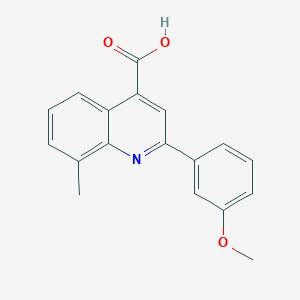

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-5-3-8-14-15(18(20)21)10-16(19-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBPGONXYWLYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395806 | |

| Record name | 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-41-8 | |

| Record name | 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Novel Synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Abstract

This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive overview of novel and classical methodologies for the synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid. The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This document elucidates the mechanistic underpinnings, procedural details, and comparative advantages of key synthetic strategies. We will explore a robust, modern iteration of the classical Doebner reaction and contrast it with a novel, microwave-assisted approach that offers significant enhancements in reaction time and efficiency. Furthermore, the Pfitzinger reaction is presented as a viable alternative pathway. Each method is detailed with step-by-step protocols, mechanistic diagrams, and a discussion of the chemical logic that informs procedural choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Moiety

The quinoline ring system is a privileged heterocyclic scaffold, prominently featured in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Specifically, the 2-aryl-quinoline-4-carboxylic acid framework is of significant interest due to its association with pharmacological effects such as antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The title compound, this compound, combines the key features of this pharmacophore and represents a valuable target for synthetic exploration and potential drug discovery programs.

The strategic placement of the 3-methoxyphenyl group at the 2-position and the methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. Consequently, efficient and versatile synthetic routes are paramount for accessing this and analogous compounds for further investigation.

This guide will focus on two primary synthetic strategies: a modified Doebner reaction, which represents a refined classical approach, and a microwave-assisted Doebner synthesis, exemplifying a novel, green-chemistry-aligned methodology.

The Doebner Reaction: A Classic Three-Component Synthesis

The Doebner reaction, first reported in 1887, is a powerful one-pot, three-component synthesis that constructs the quinoline-4-carboxylic acid core from an aromatic amine, an aldehyde, and pyruvic acid.[1][2] This method is particularly advantageous for its operational simplicity and the ready availability of the starting materials.

Mechanistic Rationale

The generally accepted mechanism for the Doebner reaction proceeds through several key stages, as illustrated below.[2] The initial and rate-determining step is the formation of an N-arylimine (Schiff base) from the condensation of the aniline (2-methylaniline) and the aldehyde (3-methoxybenzaldehyde). Concurrently, pyruvic acid exists in equilibrium with its enol tautomer. A Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the activated aromatic ring, forms a dihydroquinoline intermediate. The final step is an in-situ oxidation to the aromatic quinoline product. A second molecule of the Schiff base often serves as the hydrogen acceptor in this oxidation step.[2]

Figure 1: Proposed mechanism of the Doebner reaction.

A Modernized, High-Yield Doebner Protocol

While the classical Doebner reaction is effective, it can be hampered by low yields, particularly with anilines bearing certain substituents.[2] Research by Komatsu and colleagues has demonstrated a modified Doebner hydrogen-transfer reaction that provides significantly improved yields across a range of anilines, including those with electron-donating groups.[4] This protocol utilizes a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂), and careful, dropwise addition of pyruvic acid to suppress side reactions.[4]

Experimental Protocol (Adapted from Komatsu et al.[4])

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylaniline (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) in anhydrous acetonitrile (MeCN).

-

Catalyst Addition: Add BF₃·OEt₂ (0.5 eq) to the stirred solution at room temperature.

-

Initial Heating: Heat the reaction mixture to 65°C and stir for 1 hour to facilitate Schiff base formation.

-

Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.2 eq) in MeCN. Add this solution dropwise to the reaction mixture over 1-2 hours while maintaining the temperature at 65°C. The slow addition is critical to minimize the self-condensation of pyruvic acid.

-

Reaction Monitoring: Continue to stir the reaction at 65°C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Table 1: Reactant and Condition Summary for Modified Doebner Synthesis

| Reactant/Parameter | Role | Stoichiometry/Value | Rationale for Choice |

| 2-Methylaniline | Aniline Component | 1.0 eq | Forms the quinoline backbone. The ortho-methyl group directs cyclization. |

| 3-Methoxybenzaldehyde | Aldehyde Component | 1.1 eq | Forms the 2-aryl substituent. A slight excess drives Schiff base formation. |

| Pyruvic Acid | Carboxylic Acid Source | 1.2 eq | Provides the C3 and C4 atoms, including the carboxylic acid moiety. |

| BF₃·OEt₂ | Lewis Acid Catalyst | 0.5 eq | Activates the aldehyde and facilitates both imine formation and cyclization. |

| Acetonitrile (MeCN) | Solvent | - | A polar aprotic solvent suitable for the reaction temperature and solubility. |

| Temperature | Reaction Condition | 65°C | Provides sufficient energy for the reaction while minimizing side reactions. |

Novel Synthesis: Microwave-Assisted Doebner Reaction

A significant advancement in synthetic chemistry is the use of microwave irradiation to accelerate reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[5] This approach aligns with the principles of green chemistry by reducing energy consumption and potential byproduct formation. The Doebner reaction is particularly amenable to microwave assistance.

Rationale for Microwave Enhancement

Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature and reaction rate. This can be particularly beneficial for the Doebner reaction, which often requires prolonged heating under conventional conditions. The shortened reaction times can also minimize the degradation of reactants and products.

Figure 2: General workflow for microwave-assisted Doebner synthesis.

Experimental Protocol for Microwave-Assisted Synthesis

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-methylaniline (1.0 eq), 3-methoxybenzaldehyde (1.1 eq), and pyruvic acid (1.2 eq) in a minimal amount of a high-boiling point polar solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Catalyst (Optional but Recommended): Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid.

-

Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.

-

Work-up and Purification: After the reaction, allow the vial to cool to room temperature. The work-up and purification procedure is analogous to the conventional method described in section 2.2.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Doebner | Microwave-Assisted Doebner |

| Reaction Time | 12-24 hours | 10-30 minutes |

| Energy Input | Prolonged, indirect heating | Rapid, direct heating |

| Typical Yields | Moderate to Good | Good to Excellent |

| Byproduct Formation | Potentially higher | Often reduced |

Alternative Synthetic Route: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids.[6] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]

To synthesize the target molecule via this route, one would theoretically use 6-methylisatin and 1-(3-methoxyphenyl)ethanone. The base (e.g., potassium hydroxide) first hydrolyzes the amide bond of the isatin to form a keto-acid. This intermediate then condenses with the ketone to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline product.[6]

Figure 3: Simplified schematic of the Pfitzinger reaction pathway.

While a viable alternative, the synthesis of the required substituted isatin may add extra steps compared to the one-pot Doebner reaction.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, as well as singlets for the methyl and methoxy groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Melting Point: To assess the purity of the final product.

Conclusion

This guide has detailed two primary and effective methods for the synthesis of this compound. The modernized Doebner reaction offers a reliable and high-yielding classical approach, while the novel microwave-assisted method provides a rapid, efficient, and greener alternative. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired throughput, and energy considerations. Both pathways provide robust access to this important quinoline derivative, facilitating further research into its potential applications in medicinal chemistry and materials science.

References

-

Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link][4][7]

-

Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. [Link][6]

-

Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link][7]

-

Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [Link][8]

-

Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link][9]

-

Wikipedia contributors. (2023). Doebner reaction. In Wikipedia, The Free Encyclopedia. [Link][10]

-

Journal of Chemical and Pharmaceutical Research. (2014). Application of pfitzinger reaction in. [Link][3]

-

ResearchGate. (2021). Doebner quinoline synthesis. [Link][11]

-

ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link][12]

-

IJARESM. (2025). Microwave assisted conversion of N-methyl aniline to ortho & para-toluidene. [Link][5]

-

ResearchGate. (2011). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. [Link][14]

-

PubMed. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link][15]

-

Frontiers in Chemistry. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link][16]

-

PubMed Central. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link][17]

-

ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. [Link][18]

-

ResearchGate. (2021). Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. [Link][19]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link][1]

-

MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link][20]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link][21]

-

Amerigo Scientific. (n.d.). 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid. [Link][22]

-

PubChemLite. (n.d.). 2-(3-methoxyphenyl)quinoline-4-carboxylic acid (C17H13NO3). [Link][23]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link][24]

Sources

- 1. iipseries.org [iipseries.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave assisted conversion of N-methyl aniline to ortho & para-toluidene [ijaresm.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. Doebner reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Doebner-Miller_reaction [chemeurope.com]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 17. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 23. PubChemLite - 2-(3-methoxyphenyl)quinoline-4-carboxylic acid (C17H13NO3) [pubchemlite.lcsb.uni.lu]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-41-8). The document is designed for professionals in research and drug development, offering an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and presenting data with detailed interpretations, this guide serves as an authoritative resource for the structural elucidation and characterization of this quinoline derivative.

Introduction: The Significance of Spectroscopic Analysis

This compound belongs to the quinoline carboxylic acid class of compounds. Quinoline derivatives are significant synthons for various biologically important compounds, including antitumor and antibacterial agents.[1][2] Accurate structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide unambiguous data to establish molecular structure, identify functional groups, and determine molecular weight. This guide synthesizes available data to offer a self-validating system for the characterization of the title compound.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is understanding the target molecule's structure. This compound comprises a quinoline core, substituted at the 2-position with a 3-methoxyphenyl group, at the 8-position with a methyl group, and at the 4-position with a carboxylic acid. This intricate arrangement of aromatic rings and functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Formula: C₁₈H₁₅NO₃[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in a deuterated solvent, such as DMSO-d₆ or CDCl₃, which provides a lock signal for the spectrometer without interfering with the analyte's signals.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution to avoid line broadening.

-

Instrumentation : Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to achieve optimal signal dispersion.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

Employ a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans due to the low natural abundance of ¹³C.[4]

-

Data Interpretation and Analysis

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, the methoxy protons, and the carboxylic acid proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 14.0 | Singlet (broad) | 1H |

| Quinoline & Phenyl Protons | ~7.0 - 8.6 | Multiplets, Doublets | 9H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Methyl (-CH₃) | ~2.5 | Singlet | 3H |

-

Rationale : The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, causing it to appear far downfield.[5] Aromatic protons reside in the 7.0-8.6 ppm region. The methoxy and methyl protons will appear as sharp singlets in the upfield region.

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~165 - 175 |

| Aromatic & Quinoline Carbons | ~110 - 160 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Methyl Carbon (-CH₃) | ~20 - 25 |

-

Rationale : Carbonyl carbons of carboxylic acids are typically found in the 165-185 δ range.[4][5] The numerous sp² hybridized carbons of the aromatic systems will populate the 110-160 ppm region.[6] The sp³ hybridized methoxy and methyl carbons will be found at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the pure KBr pellet is recorded first. The sample pellet is then placed in the beam path, and the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum of this compound will exhibit several characteristic absorption bands.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3300 - 2500 (very broad) | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Methyl/Methoxy C-H |

| C=O Stretch | 1730 - 1700 (strong) | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1600 - 1475 | Aromatic Ring |

| C-O Stretch | 1300 - 1000 | Ether & Carboxylic Acid |

-

Rationale : The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with C-H stretching frequencies.[5][7] The strong carbonyl (C=O) absorption is also highly diagnostic.[8] Aromatic C=C stretching bands and C-H bends provide further confirmation of the ring structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization : Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules like carboxylic acids as it typically yields a prominent molecular ion peak.

-

Mass Analysis : Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation and Analysis

The molecular weight of C₁₈H₁₅NO₃ is 293.32 g/mol .

-

Expected Molecular Ion Peak : Using a high-resolution mass spectrometer with ESI, one would expect to observe the protonated molecule [M+H]⁺ at m/z 294.1079 or the deprotonated molecule [M-H]⁻ at m/z 292.0923.

-

Fragmentation Pattern : Under EI conditions or in tandem MS (MS/MS) experiments, characteristic fragmentation would be observed. A common fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[9][10] This would lead to significant fragment ions.

Workflow and Data Integration

The synergistic use of these three spectroscopic techniques provides a robust and self-validating method for the structural confirmation of this compound.

Sources

- 1. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chempap.org [chempap.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

Crystal structure of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in drug discovery. While a definitive crystal structure for this specific compound is not publicly available, this document, authored from the perspective of a Senior Application Scientist, leverages established synthetic routes and crystallographic data from closely related analogs to predict and analyze its structural characteristics. We will detail the synthetic pathway, propose a crystallization protocol, and provide a thorough walkthrough of single-crystal X-ray diffraction analysis. The guide will culminate in a predictive examination of its molecular geometry, crystal packing, and intermolecular interactions, supported by spectroscopic insights. This document serves as a robust framework for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, first isolated from coal tar in the 1830s, has become a cornerstone of modern medicinal chemistry.[2] The incorporation of a carboxylic acid at the 4-position endows the scaffold with unique physicochemical properties, facilitating interactions with biological targets. Derivatives of quinoline-4-carboxylic acid exhibit a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] The 2-aryl substitution pattern, in particular, has been a fertile ground for the development of potent and selective inhibitors of various enzymes and receptors.[5][6] The title compound, this compound (C₁₈H₁₅NO₃), introduces a methoxy-substituted phenyl ring at the 2-position and a methyl group at the 8-position, modifications that are anticipated to modulate its steric and electronic properties, and consequently its biological activity and crystal packing.

Synthesis and Crystallization

Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound in the presence of a base.[1][7][8] This approach is highly favored for its operational simplicity and the diversity of substituents that can be incorporated.

Proposed Synthesis of this compound:

The synthesis would proceed via the condensation of 7-methylisatin with 1-(3-methoxyphenyl)ethan-1-one in a basic medium.

Figure 1: Proposed Pfitzinger reaction for the synthesis of the title compound.

Experimental Protocol:

-

Preparation of the Basic Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.2 mol) in 95% ethanol (50 mL) with stirring. The dissolution of KOH is exothermic and should be handled with care.

-

Isatin Ring Opening: To the stirred solution, add 7-methylisatin (0.05 mol). Continue stirring at room temperature for 30-45 minutes to facilitate the formation of the potassium salt of isatinic acid.

-

Addition of the Ketone: Add 1-(3-methoxyphenyl)ethan-1-one (0.05 mol) dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Work-up and Purification: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water (100 mL) and extract with diethyl ether to remove any unreacted ketone. Acidify the aqueous layer with glacial acetic acid to precipitate the crude product.

-

Recrystallization: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield purified crystals of this compound.[9]

Single Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.[10] Slow evaporation is a reliable technique for growing single crystals of organic molecules.

Protocol for Single Crystal Growth:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at a slightly elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11]

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a unique set of reflection data.

-

Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.[12]

Predicted Crystal Structure and Analysis

Based on the crystal structures of analogous compounds, such as 2-phenylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, we can predict the key structural features of the title compound.[9][11]

Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

| a (Å) | ~4-10 |

| b (Å) | ~15-20 |

| c (Å) | ~15-25 |

| β (°) | ~90-105 |

| V (ų) | ~1200-1600 |

These values are estimations based on similar reported structures and are subject to experimental verification.

Molecular Geometry

The quinoline ring system is expected to be nearly planar. The dihedral angle between the quinoline ring and the 3-methoxyphenyl ring will be a key conformational feature, likely in the range of 25-45 degrees, arising from a balance between steric hindrance and π-conjugation.[9] The carboxylic acid group will likely be twisted out of the plane of the quinoline ring, with a dihedral angle of approximately 45 degrees.[9][11]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is anticipated to be dominated by hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: A strong intramolecular O-H···N hydrogen bond is expected between the carboxylic acid proton and the quinoline nitrogen atom, forming a six-membered ring. This is a common feature in related structures.[9][11] Additionally, intermolecular C-H···O interactions involving the methoxy group and carbonyl oxygen are likely to be present, linking molecules into chains or sheets.

Figure 3: Predicted key intermolecular interactions in the crystal lattice.

-

π-π Stacking: The planar aromatic rings of the quinoline and phenyl groups are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, a singlet for the methyl group protons, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton at a downfield chemical shift.[13]

-

¹³C NMR: The carbon NMR spectrum will display signals for all 18 carbon atoms, including the carbonyl carbon of the carboxylic acid at a characteristic downfield position.[14]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad absorption band in the region of 2500-3500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ will be indicative of the C=O stretching vibration.[15]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₈H₁₅NO₃) by providing a highly accurate mass-to-charge ratio for the molecular ion.[13]

Conclusion

This technical guide has outlined a comprehensive approach to understanding the crystal structure of this compound. By integrating established synthetic methodologies with predictive structural analysis based on crystallographic data from analogous compounds, we have constructed a detailed framework for its synthesis, crystallization, and characterization. The predicted molecular geometry and supramolecular interactions, dominated by strong intramolecular hydrogen bonding and π-π stacking, provide valuable insights for researchers in drug design and materials science. The experimental protocols and analytical workflows detailed herein serve as a practical guide for the empirical investigation and validation of these predictions.

References

-

Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

-

Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(11), 4021-4024. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

-

Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. [Link]

-

Fan, R., et al. (2016). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. ResearchGate. [Link]

-

Various Authors. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Semantic Scholar. [Link]

-

Jasinski, J. P., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2892. [Link]

-

Malek, N., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3534-3544. [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

-

Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

-

Harris, K. D. M. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

-

Dobson, A. J., & Gerkin, R. E. (1998). Quinoline-4-carboxylic Acid. Acta Crystallographica Section C: Crystal Structure Communications, 54(Pt 12), 1883-1885. [Link]

-

Gomila, R. M., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole. IUCrJ, 5(Pt 6), 738-745. [Link]

-

Analytical Chemistry. (n.d.). X-Ray Powder Diffraction Patterns of Some Organic Compounds. [Link]

-

Olegário, T. A., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

-

S. N. V. Aruna, et al. (2015). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793-o794. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Locuson, C. W., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(2), 241-248. [Link]

-

Li, X., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]

-

León, L., et al. (2008). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1059. [Link]

-

Yoshikawa, N., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 4(2), 4389-4395. [Link]

-

PubChem. (n.d.). 2-(3-methoxyphenyl)quinoline-4-carboxylic acid. [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

-

Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928509. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Quinoline-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PPXRD - Abstract Submission Form [icdd.com]

- 13. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 14. ijcps.org [ijcps.org]

- 15. dergipark.org.tr [dergipark.org.tr]

Solubility of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid in Organic Solvents

Authored by: Senior Application Scientist

Publication Date: January 12, 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound, a quinoline derivative of interest in drug discovery.[2][3] We will explore the theoretical underpinnings of solubility for this class of compounds, detail a robust experimental protocol for its determination, and discuss the critical factors influencing its solubility profile in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of solubility assessment for novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research, the question, "What is the solubility of my compound?" is fundamental.[4] While seemingly straightforward, the answer is multifaceted and has profound implications for a drug candidate's journey from the laboratory to the clinic. Solubility directly impacts a drug's absorption and bioavailability, influencing its therapeutic effectiveness and safety profile.[1] Poor aqueous solubility, in particular, can pose significant challenges in formulation development.[5]

This compound belongs to the quinoline class of compounds, many of which are of significant interest in medicinal chemistry.[2][3] Its structure, featuring a carboxylic acid group, a methoxy-substituted phenyl ring, and a methyl-substituted quinoline core, suggests a complex interplay of factors governing its solubility.[6][7] The carboxylic acid moiety provides a site for hydrogen bonding and potential deprotonation, while the larger aromatic system contributes to its lipophilicity. Understanding the solubility of this molecule in a range of organic solvents is crucial for downstream processes such as purification, formulation, and in vitro/in vivo testing.

This guide will provide a detailed framework for systematically evaluating the solubility of this compound, enabling researchers to make informed decisions throughout the drug development pipeline.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," where the solute and solvent have similar polarities.[6] The molecule's structure presents several key features that influence its solubility profile:

-

The Carboxyl Functional Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which can lead to favorable interactions with polar solvents like alcohols.[6] In less polar, aprotic solvents, carboxylic acids can form stable hydrogen-bonded dimers, which can affect their solubility behavior.[7]

-

The Aromatic Quinoline and Phenyl Rings: These large, non-polar hydrocarbon portions of the molecule will interact favorably with non-polar solvents through van der Waals forces.[6] The overall size of the molecule suggests that its solubility in water will be low.[7]

-

The Methoxyphenyl and Methyl Groups: The methoxy (-OCH3) group introduces some polarity, while the methyl (-CH3) group is non-polar. The position of these substituents can also have steric effects that influence how the molecule interacts with solvent molecules.[8]

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical.[8] Solvents can be broadly categorized as:

-

Polar Protic Solvents (e.g., methanol, ethanol): Capable of hydrogen bonding, which can solvate the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., DMSO, acetone): Have polar bonds but do not have a hydrogen atom that can be donated for hydrogen bonding.

-

Non-polar Solvents (e.g., toluene, hexane): Lack significant polarity and interact primarily through weaker van der Waals forces.

-

Experimental Determination of Thermodynamic Solubility

The most common and reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5][9] This method establishes the equilibrium between the undissolved solid and a saturated solution of the compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining solubility.

Sources

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

A Senior Application Scientist's Perspective on a Novel Quinolone Carboxylic Acid Derivative

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines the predicted biological activities of this compound based on existing scientific literature for structurally related compounds. The proposed experimental workflows are for research and validation purposes.

Introduction: Unveiling the Potential of a Novel Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial.[2][3][4][5] This guide focuses on a specific, likely novel derivative: This compound .

While no specific biological data for this exact compound is readily available in published literature[6], its structural features allow us to formulate robust hypotheses regarding its potential bioactivity. This document provides a comprehensive framework for predicting and validating the therapeutic potential of this molecule. We will dissect its structure, propose a multi-pronged screening strategy encompassing both computational and experimental approaches, and provide detailed, field-proven protocols to guide its investigation.

Structural Analysis and Mechanistic Hypothesis Generation

The predicted bioactivity of this compound stems from the synergistic contributions of its three key structural motifs: the quinoline-4-carboxylic acid core, the 2-(3-methoxyphenyl) substituent, and the 8-methyl group.

-

The Quinoline-4-Carboxylic Acid Core: This core is fundamental to the molecule's predicted activity. The carboxylic acid at the 4-position is often crucial for interacting with biological targets, for instance, by forming salt bridges or hydrogen bonds with key amino acid residues like arginine in enzyme active sites.[7] This moiety is a known pharmacophore in inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is a target for cancer therapy.[7]

-

The 2-Aryl Substituent (3-Methoxyphenyl): The presence of an aryl group at the 2-position is a common feature in many bioactive quinolines. This group can engage in hydrophobic and π-stacking interactions within target binding pockets.[8] The 3-methoxyphenyl group, with its moderate lipophilicity and hydrogen bond accepting capability, can influence the molecule's pharmacokinetic profile and target specificity. Its substitution pattern is critical for orienting the molecule within a binding site to achieve optimal interactions.

-

The 8-Methyl Group: Substituents on the benzo ring of the quinoline nucleus can modulate the electronic properties and steric profile of the molecule. An 8-methyl group can enhance binding affinity through hydrophobic interactions and may influence the overall conformation of the molecule, potentially improving its selectivity for specific targets.

Based on this analysis and the extensive literature on related compounds, we can hypothesize three primary areas of biological activity for this molecule:

-

Anticancer Activity: Many 2-arylquinoline-4-carboxylic acids exhibit potent antiproliferative effects.[3][9] Potential mechanisms include the inhibition of critical cellular enzymes like histone deacetylases (HDACs)[8], sirtuins (e.g., SIRT3)[10], or kinases involved in cell signaling.[11]

-

Antimicrobial Activity: The quinoline scaffold is the basis for many antibacterial and antifungal agents.[4][12] The predicted mechanism could involve the disruption of microbial cell permeability or inhibition of essential enzymes.

-

Anti-inflammatory Activity: Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[3]

In Silico Predictive Workflow: A Rational Approach to Target Identification

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico evaluation can provide valuable insights into the molecule's likely targets and pharmacokinetic properties.

Caption: Proposed in silico workflow for target identification and pharmacokinetic profiling.

Step 1: Inverse Virtual Screening (IVS)

The initial step is to identify potential macromolecular targets. IVS is a computational technique that screens a single ligand against a large library of protein structures.

-

Methodology:

-

Generate a 3D conformer of the molecule.

-

Utilize IVS platforms (e.g., PharmMapper, SuperPred) to screen the ligand against a database of protein binding sites.

-

Analyze the results based on binding scores and pharmacophore fit to identify a list of potential targets. Recent studies have successfully used this approach to identify targets like Leishmania major N-myristoyltransferase for similar scaffolds.[13][14][15]

-

Step 2: Molecular Docking

Once a list of potential targets is generated, molecular docking can be used to predict the binding affinity and interaction patterns of the molecule within the active site of these proteins.

-

Methodology:

-

Obtain the crystal structures of high-priority targets from the Protein Data Bank (PDB).

-

Prepare the protein and ligand for docking (e.g., adding hydrogens, assigning charges).

-

Use docking software (e.g., AutoDock, Glide) to predict the binding pose and score.

-

Analyze the resulting poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.). This can provide insights into why the molecule might be active against a particular target.

-

Step 3: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.

-

Methodology:

-

Use computational models and software (e.g., SwissADME, pkCSM) to predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

-

This analysis helps to identify potential liabilities of the molecule early in the discovery process.

-

Experimental Validation Strategy: From Prediction to Proof

The hypotheses generated from the in silico analysis must be validated through rigorous experimental testing.

Caption: A multi-pronged experimental workflow for validating predicted bioactivities.

Chemical Synthesis

The first step is to obtain the compound. The synthesis of 2-arylquinoline-4-carboxylic acids is well-established, often utilizing multicomponent reactions like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5]

Anticancer Activity Assessment

This assay is a standard colorimetric method to assess the metabolic activity of cells and, therefore, their viability.

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer, A549 for lung cancer).[3][16]

-

DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Dimethyl sulfoxide (DMSO).

-

Doxorubicin or Cisplatin (positive control).[3]

-

-

Step-by-Step Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and the positive control. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.

-

| Compound | MCF-7 (µM) | HCT-116 (µM) | PC-3 (µM) | A549 (µM) |

| Test Compound | 8.5 | 12.3 | 7.9 | 25.1 |

| Doxorubicin | 1.2 | 0.9 | 2.5 | 1.8 |

If the compound shows significant cytotoxicity, further assays are warranted to elucidate its mechanism of action. Based on the in silico predictions, these could include:

-

Enzyme Inhibition Assays: If DHODH, HDAC, or SIRT3 are predicted targets, commercially available assay kits can be used to determine the compound's inhibitory activity against these specific enzymes.[7][8][10]

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).[11]

-

Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.

Caption: A hypothetical pathway for SIRT3 inhibition-induced apoptosis.

Antimicrobial Activity Screening

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

-

Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).

-

-

Step-by-Step Procedure:

-

Perform serial two-fold dilutions of the test compound in broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity.

-

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| Test Compound | 16 | 32 | 64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Data Interpretation and Future Directions

The collective data from the in silico and experimental workflows will provide a comprehensive profile of this compound.

-

Active with a Known Target: If the compound is active and its mechanism is confirmed (e.g., potent DHODH inhibitor with good anticancer activity), the next steps would involve lead optimization to improve potency and pharmacokinetic properties.

-

Active with an Unknown Target: If the compound is active but does not inhibit the predicted targets, further studies like thermal shift assays or affinity chromatography could be employed for target deconvolution.

-

Inactive: If the compound is inactive across all assays, this information is still valuable. It helps in building structure-activity relationship (SAR) models for the quinoline-4-carboxylic acid class, guiding the design of more potent future analogs.

Conclusion

This compound represents a promising, unexplored chemical entity. Based on a thorough analysis of its structural components and the rich history of the quinoline-4-carboxylic acid scaffold, it is predicted to possess significant anticancer and/or antimicrobial properties. The integrated computational and experimental workflow detailed in this guide provides a rational, efficient, and scientifically rigorous pathway to unlock its therapeutic potential. This systematic approach ensures that research efforts are targeted, and decisions are data-driven, paving the way for the potential development of a novel therapeutic agent.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 14. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate [mdpi.com]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid Protein Binding

Abstract

This technical guide provides a comprehensive, in-depth methodology for the computational investigation of protein binding for the novel small molecule, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the in silico workflow. We will navigate from initial target identification, leveraging the known bioactivity of the quinoline scaffold, through to rigorous molecular docking, all-atom molecular dynamics simulations, and concluding with binding free energy calculations. The protocols herein are presented as self-validating systems, grounded in authoritative computational chemistry practices, to ensure reproducibility and scientific integrity. Through a combination of detailed procedural breakdowns, data-centric tables, and explanatory diagrams, this guide serves as a practical blueprint for predicting and analyzing the molecular interactions that govern the therapeutic potential of this compound.

Introduction: The Quinoline Scaffold and the Imperative of In Silico Analysis

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific compound of interest, this compound, belongs to a class of 2-aryl-quinoline-4-carboxylic acids that have shown promise in various contexts, from antileishmanial agents to novel histone deacetylase (HDAC) inhibitors.[5][6]

The journey from a promising chemical scaffold to a viable drug candidate is long and resource-intensive. Modern computational drug design tools provide an indispensable framework to accelerate this process, offering predictive insights into molecular interactions at an atomic level.[7] By simulating how a ligand like our target molecule might bind to a protein, we can prioritize candidates, optimize structures for higher affinity and selectivity, and generate testable hypotheses, thereby dramatically reducing the time and cost associated with laboratory screening.[8]

This guide will establish a complete, multi-stage in silico workflow to characterize the protein binding profile of this compound. Our approach is designed to be sequential and logical, where the output of each stage provides a refined input for the next, progressively increasing the accuracy and reliability of our predictions.

Stage I: Ligand Characterization and Target Identification

The foundational step in any structure-based drug design project is the precise characterization of the ligand and the selection of a biologically relevant protein target. An incorrect or poorly justified target choice will render even the most sophisticated subsequent analysis meaningless.

Ligand Preparation: Defining the "Key"

The first step is to obtain the canonical structure and properties of our ligand, this compound. This information is critical for generating the correct 3D conformation and assigning accurate chemical properties for simulation.

-

Rationale: A precise 2D representation is the basis for generating a low-energy 3D conformer. Inaccurate atom types, bond orders, or protonation states will lead to flawed force field parameterization and incorrect interaction modeling downstream.

Protocol: Ligand Structure Generation

-

Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the molecule is COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O. This can be sourced from chemical databases or drawing software.

-

Generate 3D Coordinates: Use a tool like Open Babel or the RDKit toolkit to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step relieves steric clashes and finds a stable, low-energy initial conformation.

-

Assign Partial Charges: Calculate and assign partial charges to each atom. The Gasteiger-Marsili method is a common and rapid approach suitable for this initial stage.

Table 1: Physicochemical Properties of the Ligand

| Property | Value | Source |

| Molecular Formula | C18H15NO3 | [9] |

| Molecular Weight | 293.32 g/mol | [9] |

| CAS Number | 107027-41-8 | [9] |

| IUPAC Name | This compound | Derived |

Target Selection: Finding the "Lock"

The broad bioactivity of the quinoline scaffold requires a focused approach to target selection. A recent study identified 2-phenylquinoline-4-carboxylic acid derivatives as novel and selective inhibitors of Histone Deacetylase 3 (HDAC3).[5] HDACs are a class of enzymes crucial in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[5]

-

Causality: By selecting HDAC3 as our primary target, we are not performing a blind screen but are building upon existing, published evidence. This hypothesis-driven approach is more efficient and increases the likelihood of generating biologically relevant results. We will use the crystal structure of human HDAC3 for our study.

Protocol: Protein Structure Preparation

-

Download Structure: Obtain the crystal structure of human HDAC3 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4A69, which is complexed with an inhibitor.

-

Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. This is done because we want to study the binding of our new molecule, and solvent molecules are typically modeled explicitly in later stages.

-

Add Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. Add them using a molecular modeling suite, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH of ~7.4.

-

Repair Missing Residues/Atoms: Check for and repair any missing side chains or backbone atoms using the software's built-in tools, which typically use rotamer libraries to predict the most likely conformations.

-

Energy Minimization: Perform a brief, constrained energy minimization on the prepared protein structure to relax any steric clashes introduced during the preparation steps, while keeping heavy atoms largely in their crystallographic positions.

Stage II: Molecular Docking – Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It provides the first critical glimpse into the binding mode and affinity.

-

Expertise: Docking is fundamentally a sampling and scoring problem. The search algorithm explores possible binding poses (sampling), and a scoring function estimates the binding affinity for each pose (scoring). It is a computationally efficient method to screen and prioritize compounds but should be viewed as a predictive filter, not a final answer.[10]

The Docking Workflow: A Step-by-Step Protocol

We will use AutoDock Vina, a widely used and validated open-source docking program.[11]

Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor File (PDBQT): Convert the prepared PDB file of HDAC3 into the PDBQT format. This step adds partial charges (typically Gasteiger charges) and defines atom types required by AutoDock.[12]

-

Prepare Ligand File (PDBQT): Convert the energy-minimized ligand structure into the PDBQT format. This defines the rotatable bonds within the ligand, allowing for conformational flexibility during the docking process.[12]

-

Define the Binding Site (Grid Box): Define a 3D search space, or "grid box," that encompasses the known active site of HDAC3. The center of this box can be determined from the position of the co-crystallized ligand in the original PDB file. The size should be large enough to allow the ligand to rotate and translate freely within the site.

-

Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared ligand, receptor, and grid box configuration as input. The program will perform its search algorithm (a Broyden-Fletcher-Goldfarb-Shanno method) to find the best binding poses.[12][13]

-

Analyze Results: Vina will output a set of binding poses (typically 9-10) ranked by their calculated binding affinity in kcal/mol. The lower (more negative) the value, the stronger the predicted binding.[8]

Interpreting the Results

The primary outputs are the binding affinity and the 3D coordinates of the predicted poses.

-

Trustworthiness: A single high-scoring pose is not sufficient. A robust result is indicated when multiple low-energy poses cluster in a similar orientation (a "binding consensus"). This suggests the binding mode is conformationally stable and not a random computational artifact.

Table 2: Sample Molecular Docking Results for Ligand with HDAC3

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (H-bonds, Hydrophobic) |

| 1 | -9.8 | HIS142, HIS143 (H-bond with carboxylate); PHE155, LEU273 (hydrophobic) |

| 2 | -9.6 | HIS142, GLY154 (H-bond with carboxylate); PHE208, PRO23 (hydrophobic) |

| 3 | -9.3 | HIS143 (H-bond with carboxylate); PHE155, TRP275 (hydrophobic) |

The top-ranked pose, with the lowest binding energy, will serve as the starting structure for the more computationally intensive molecular dynamics simulation.

Stage III: Molecular Dynamics – Simulating the Dynamic Complex

While docking provides a static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing critical insights into the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[14]

-

Rationale: MD simulation is essential to validate the docking pose. A ligand that appears to bind well in a static model may be unstable and dissociate quickly in a dynamic, solvated system. MD allows us to observe the complex "in action."

The MD Simulation Workflow

We will use GROMACS, a versatile and high-performance MD simulation package.[15][16] The general workflow is depicted below.

Diagram 1: Overall In Silico Modeling Workflow

Caption: A high-level overview of the multi-stage computational workflow.

Protocol: Protein-Ligand MD Simulation with GROMACS

-

System Building:

-

Force Field Selection: Choose an appropriate force field. The CHARMM36m force field is well-validated for proteins, while the CGenFF server can generate parameters for the ligand.[14][17]

-

Topology Generation: Create topology files for both the protein (pdb2gmx) and the ligand (using the files from CGenFF). These files define the bond lengths, angles, dihedrals, and atom charges for the force field.

-

Combine Complex: Merge the coordinate files of the protein (from the docking pose) and the ligand into a single complex structure.

-

-

Solvation and Ionization:

-

Define Simulation Box: Place the complex in a simulation box (e.g., a cubic or dodecahedron box) with a minimum distance between the protein and the box edge (e.g., 1.0 nm).

-

Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P water model).

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[14]

-

-

Simulation Phases:

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the solute, solvent, and ions.

-

NVT Equilibration: Conduct a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the protein while the protein's heavy atoms are position-restrained.

-

NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's pressure and ensures the correct density.

-

Production MD: Run the final production simulation for an extended period (e.g., 100 ns) with all restraints removed. This is the phase from which all analytical data will be derived.

-

Diagram 2: Phases of Molecular Dynamics Simulation

Caption: The sequential equilibration and production phases of an MD run.

Trajectory Analysis

The output of the MD run is a trajectory file containing atomic coordinates at regular time intervals. Analysis of this trajectory reveals the system's behavior.

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand heavy atoms from their initial position over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand remains stably bound.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values in the binding site can indicate flexible loops that accommodate the ligand.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation, identifying the most persistent and important interactions.

Stage IV: Binding Free Energy Calculation

While MD confirms stability, it does not directly provide a quantitative binding affinity. For this, we use post-processing methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.[18]

-

Expertise: MM/PBSA and MM/GBSA are "end-point" methods that calculate the free energy by considering snapshots from the end state (the bound complex) and the initial states (free protein and ligand).[19][20] They offer a balance between accuracy and computational cost, providing a more reliable estimate of binding affinity than docking scores alone.[18]

Protocol: MM/PBSA Calculation

-

Extract Snapshots: Select a series of snapshots (e.g., 100 frames) from the stable portion of the MD trajectory.

-